molecular formula C13H17NOS2 B2654746 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone CAS No. 1705182-97-3

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone

Cat. No.: B2654746
CAS No.: 1705182-97-3
M. Wt: 267.41
InChI Key: IPYLJDGXURTLFT-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a bicyclic structure with a thiophene ring and a methanone group

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS2/c1-16-12-6-10-2-3-11(7-12)14(10)13(15)9-4-5-17-8-9/h4-5,8,10-12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLJDGXURTLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylthio group.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Methanone Group: The methanone group can be introduced through an acylation reaction, typically using an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

    Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

    Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

    Sulfoxides and Sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological systems due to its unique structural features.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone
  • ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone

Uniqueness

  • Structural Features : The combination of a bicyclic core with a thiophene ring and a methanone group is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds

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